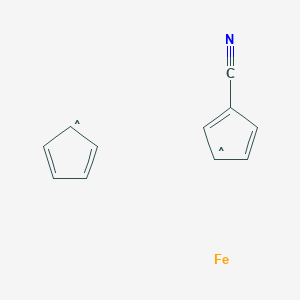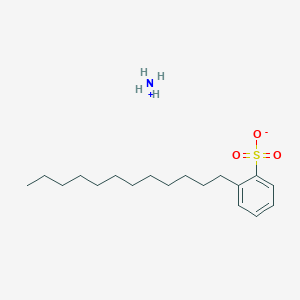
硫化亚砷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenic (II) Sulfide is a stable inorganic arsenic compound . It is a crystalline solid used as a semiconductor and in photo optic applications .
Synthesis Analysis
Arsenic (II) sulfide has been synthesized and filtered into novel biocompatible PEGylated arsenic (II) sulfide nanocrystals AsS@PEG with a size of 93.14 ± 0.49 nm by the gel method . These nanocrystals displayed excellent anticancer and immune activation activity in a breast cancer model .Molecular Structure Analysis
The molecular formula of Arsenic (II) Sulfide is As2S2 and its molecular weight is 213.973 . The electron density maps of molecular arsenic sulfides exhibit local features, corresponding to the nonvalent interaction of Lewis pairs As⋅⋅⋅S .Chemical Reactions Analysis
Arsenic (II) Sulfide reacts with Hydrogen Sulfide in slightly acid solution to form yellow As2S3 . It also reacts with Silver ion to precipitate yellow silver arsenite from neutral or slightly basic solution .Physical And Chemical Properties Analysis
Arsenic (II) Sulfide has a molecular weight of 213.973 . It is a gray, very brittle substance that combines readily with sulfur and oxygen at high temperatures .科学研究应用
Application in Cancer Research
Field
This application falls under the field of Cancer Research .
Summary
Arsenic (II) sulfide has been used in the synthesis of nanocrystals that have shown potential in cancer treatment . These nanocrystals have been found to induce ferroptosis in cancer cells and activate anti-tumor immune responses .
Method
The nanocrystals, referred to as AsS@PEG, were synthesized and filtered using the gel method, resulting in particles with a size of 93.14 ± 0.49 nm .
Results
The AsS@PEG nanocrystals were found to downregulate glutathione peroxidase 4 (GPX4) in cancer cells, induce dendritic cells (DCs) maturation, and promote the production of effector CD8+ T-cells in the tumor microenvironment .
Application in Nanotechnology
Field
This application falls under the field of Nanotechnology .
Summary
Arsenic (II) sulfide has been used in the preparation of nanosuspensions, which have shown potential in cancer treatment .
Method
Nanosuspensions of arsenic (II) sulfide were prepared by ultrafine wet milling in a circulation mill .
Results
The average particle size in the individual samples varied from 137 to 153 nm . The effects of milling were associated with the formation of arsenic sulfide crystalline nanoparticles and the fragmentation of the corresponding free-volume entities .
Application in Synthesis of Thioaresinates
Field
This application falls under the field of Chemical Synthesis .
Summary
Arsenic (II) sulfide has been used in the synthesis of thioaresinates .
Method
The specific method of synthesis is not mentioned in the source .
Results
The results or outcomes of this application are not provided in the source .
Application in Synthesis of Chalcogenide Zeolite Analogs
Field
This application falls under the field of Material Science .
Summary
Arsenic (II) sulfide has been used in the synthesis of chalcogenide zeolite analogs .
Results
Application in Synthesis of Direct-Band-Gap Semiconductors
Field
This application falls under the field of Semiconductor Physics .
Summary
Arsenic (II) sulfide has been used in the synthesis of direct-band-gap semiconductors .
Results
Application in Nonlinear Optical Applications
Field
This application falls under the field of Optics .
Summary
Arsenic (II) sulfide has been used in nonlinear optical applications due to its strong second harmonic generation .
Method
The specific method of application is not mentioned in the source .
Results
Application in Immune Activation
Field
This application falls under the field of Immunology .
Summary
Arsenic (II) sulfide nanocrystals have been found to enhance immune activation in a breast cancer model . These nanocrystals induce ferroptosis in cancer cells and further activate antitumor immune responses via B-cell lymphoma 9-like (BCL9L) protein inhibition .
Method
The nanocrystals were synthesized and filtered by the gel method, resulting in particles with a size of 93.14 ± 0.49 nm .
Results
The nanocrystals induced notable glutathione peroxidase 4 (GPX4) downregulation in cancer cells, dendritic cells (DCs) maturation, and subsequent effector CD8+ T-cells production in the tumor microenvironment .
Application in Competitive Sorption
Field
This application falls under the field of Environmental Science .
Summary
The competitive sorption of arsenite, As (III), and antimonite, Sb (III) on mackinawite (FeS) was investigated to better understand the influence between As (III) and Sb (III) in anaerobic water, soil, or sediment systems rich in FeS .
Method
FeS was synthesized and As (III) and Sb (III) were simultaneously or sequentially added into the FeS suspensions .
Results
It was found that As (III) uptake by FeS could be significantly inhibited by Sb (III) at pH 7.0 .
Application in Photoluminescence
Field
This application falls under the field of Photonics .
Summary
Functionalized Germanium Nanocrystals Embedded in Arsenic Sulfide Glass have been used in photoluminescence applications .
安全和危害
未来方向
Arsenic (II) Sulfide has been used in the synthesis of various materials, including chalcogenide zeolite analogs, direct-band-gap semiconductors, and thioarsenates . It has also been found to exhibit strong second harmonic generation, making it useful in nonlinear optical applications . Future research may focus on these applications and the development of arsenic (II) sulfide nanocrystals for use in cancer treatment .
属性
CAS 编号 |
1303-32-8 |
|---|---|
产品名称 |
ARSENIC (II) SULFIDE |
分子式 |
As2S2 |
分子量 |
213.97 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



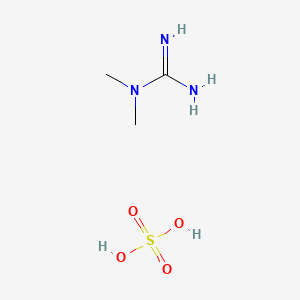
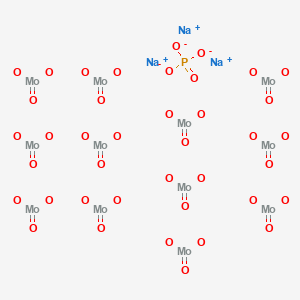
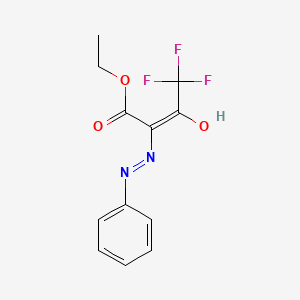

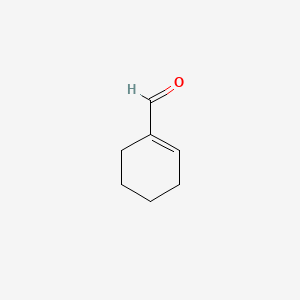
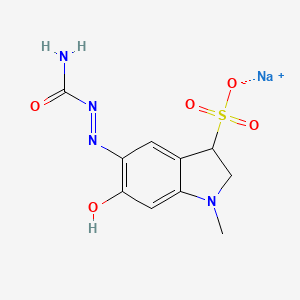
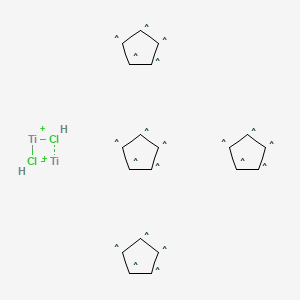
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
